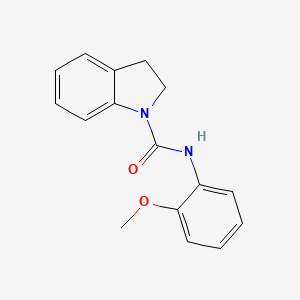
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea (EMTU) is a thiourea derivative that has been widely studied for its potential applications in various fields. EMTU is a white crystalline solid that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea may act by inhibiting the activity of enzymes such as tyrosinase and urease. Tyrosinase is an enzyme that is involved in the synthesis of melanin, while urease is an enzyme that is involved in the metabolism of urea. Inhibition of these enzymes may lead to the inhibition of melanin synthesis and the metabolism of urea, which may contribute to the anticancer, antiviral, and antimicrobial activities of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and liver cancer. N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have antiviral activity against viruses such as herpes simplex virus and human immunodeficiency virus. In addition, N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its relatively low cost and ease of synthesis. N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its relatively low solubility in water, which may limit its use in aqueous systems.
Future Directions
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea. One potential direction is the development of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the study of the mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea, which may provide insights into the development of new drugs. Additionally, the potential use of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea as a herbicide and fungicide in agriculture warrants further investigation. Finally, the synthesis of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea-based polymers and the use of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea as a corrosion inhibitor in material science are also potential future directions for the study of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea is a thiourea derivative that has been widely studied for its potential applications in various fields. N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have anticancer, antiviral, and antimicrobial activities, and has potential applications in medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea and to explore its potential applications in these fields.
Synthesis Methods
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea can be synthesized through the reaction of 2-ethoxyaniline and 3-methoxybenzoyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea as a white crystalline solid with a yield of 70-80%. The purity of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea can be increased through recrystallization from a suitable solvent.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have anticancer, antiviral, and antimicrobial activities. In agriculture, N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been studied as a potential herbicide and fungicide. In material science, N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential applications in the synthesis of polymers and as a corrosion inhibitor.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-15-10-5-4-9-14(15)18-16(21)17-12-7-6-8-13(11-12)19-2/h4-11H,3H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROVDUCKFAIHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-methylpropanamide](/img/structure/B5739262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5739267.png)



![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)


![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)
